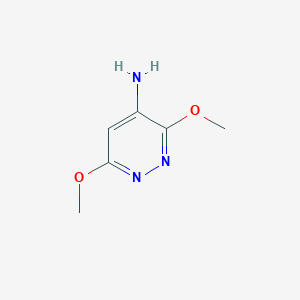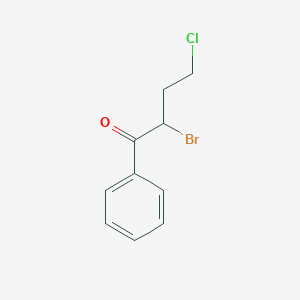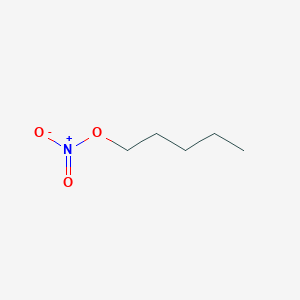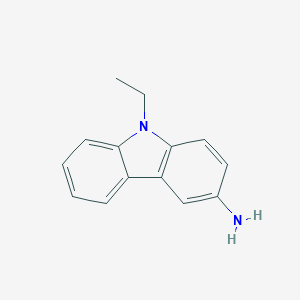
Tetraethylene glycol distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylene glycol distearate (TEGDS) is a chemical compound that belongs to the category of glycol esters. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food processing. TEGDS is a white, waxy, and odorless substance that is derived from stearic acid and ethylene glycol.
Mechanism of Action
The mechanism of action of Tetraethylene glycol distearate is not well understood. However, it is believed that Tetraethylene glycol distearate functions as an emulsifier and stabilizer by forming a protective layer around the oil droplets or particles in a solution. This layer prevents the droplets from coalescing and keeps the solution stable.
Biochemical and Physiological Effects:
Tetraethylene glycol distearate has been shown to have low toxicity and is considered safe for use in various industries. However, some studies have reported that Tetraethylene glycol distearate may cause skin irritation and allergic reactions in some individuals. Therefore, it is important to use Tetraethylene glycol distearate in appropriate concentrations and formulations to avoid any adverse effects.
Advantages and Limitations for Lab Experiments
Tetraethylene glycol distearate has several advantages for use in lab experiments. It is a stable and inert substance that can be easily purified and synthesized. Tetraethylene glycol distearate is also readily available and affordable. However, Tetraethylene glycol distearate has some limitations, including its low solubility in water and some organic solvents.
Future Directions
Tetraethylene glycol distearate has several potential future directions for research. One area of interest is the development of new drug formulations that utilize Tetraethylene glycol distearate as an emulsifier and stabilizer. Another area of interest is the use of Tetraethylene glycol distearate in the production of biodegradable plastics and other sustainable materials. Additionally, further research is needed to explore the potential applications of Tetraethylene glycol distearate in the field of nanotechnology.
Conclusion:
In conclusion, Tetraethylene glycol distearate is a versatile chemical compound that has many potential applications in various industries. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tetraethylene glycol distearate in various fields of science.
Synthesis Methods
The synthesis of Tetraethylene glycol distearate involves the reaction between stearic acid and ethylene glycol in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of distillation and filtration processes. The purity of Tetraethylene glycol distearate is crucial for its application in various industries.
Scientific Research Applications
Tetraethylene glycol distearate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, Tetraethylene glycol distearate is used as an emulsifier, solubilizer, and stabilizer in various drug formulations. It is also used as a lubricant in the production of tablets and capsules.
In the cosmetics industry, Tetraethylene glycol distearate is used as an emulsifier and thickening agent in various personal care products, including creams, lotions, and shampoos. Tetraethylene glycol distearate is also used as a solubilizer and stabilizer in fragrances and perfumes.
In the food processing industry, Tetraethylene glycol distearate is used as an emulsifier and stabilizer in various food products, including margarine, ice cream, and baked goods.
properties
CAS RN |
142-20-1 |
|---|---|
Product Name |
Tetraethylene glycol distearate |
Molecular Formula |
C44H86O7 |
Molecular Weight |
727.1 g/mol |
IUPAC Name |
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C44H86O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(45)50-41-39-48-37-35-47-36-38-49-40-42-51-44(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI Key |
MQFYRUGXOJAUQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Other CAS RN |
142-20-1 |
synonyms |
PEG-4 DISTEARATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




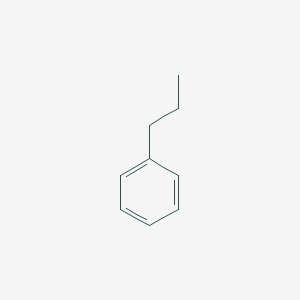
![Spiro[3.4]octane](/img/structure/B89794.png)
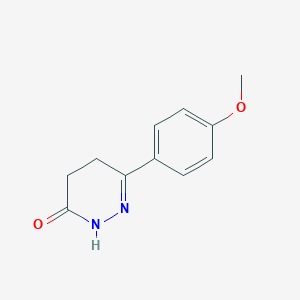
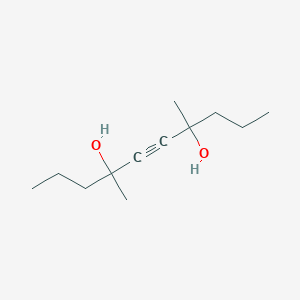
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)

